molecular formula C14H10ClNO2 B245999 2-(2-Chlorophenyl)-5-methoxy-1,3-benzoxazole

2-(2-Chlorophenyl)-5-methoxy-1,3-benzoxazole

Cat. No. B245999
M. Wt: 259.69 g/mol
InChI Key: IJSUCSUYWZTQFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chlorophenyl)-5-methoxy-1,3-benzoxazole is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is also known as oclacitinib, which is a selective inhibitor of Janus kinase (JAK) enzymes. JAK enzymes play a crucial role in the signaling pathways of cytokines, which are important in the regulation of immune responses. Therefore, oclacitinib has been investigated for its potential use in the treatment of various inflammatory and immune-mediated diseases.

Mechanism of Action

Oclacitinib selectively inhibits JAK enzymes, which are involved in the signaling pathways of cytokines such as interleukins and interferons. By blocking the activity of JAK enzymes, oclacitinib reduces the production of pro-inflammatory cytokines and promotes the production of anti-inflammatory cytokines. This mechanism of action makes oclacitinib a promising candidate for the treatment of various inflammatory and immune-mediated diseases.
Biochemical and Physiological Effects:
Oclacitinib has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In animal studies, oclacitinib has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as inhibit the activation of immune cells such as T cells and B cells. Additionally, oclacitinib has been shown to reduce the infiltration of immune cells into inflamed tissues, which contributes to the anti-inflammatory effects of the compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of oclacitinib for lab experiments is its selectivity for JAK enzymes, which allows for more precise modulation of cytokine signaling pathways. Additionally, oclacitinib has been extensively studied in both in vitro and in vivo models, providing a wealth of data on its biochemical and physiological effects. However, one limitation of oclacitinib is its potential for off-target effects, which may complicate interpretation of experimental results.

Future Directions

There are several potential future directions for research on oclacitinib. One area of interest is the development of more selective JAK inhibitors, which may have fewer off-target effects and greater therapeutic potential. Additionally, there is ongoing research into the use of oclacitinib in combination with other drugs, such as biologics, to enhance its efficacy in the treatment of inflammatory and immune-mediated diseases. Finally, there is potential for further investigation into the mechanisms of action of oclacitinib, which may lead to the discovery of new targets for therapeutic intervention.

Synthesis Methods

The synthesis of oclacitinib involves several steps, including the condensation of 2-chloroaniline with salicylaldehyde to form 2-(2-chlorophenyl)benzoxazole. This intermediate is then reacted with methoxyamine hydrochloride to produce 2-(2-chlorophenyl)-5-methoxybenzoxazole. Finally, this compound is treated with a palladium catalyst to introduce the 1,3-dioxole ring, resulting in the formation of oclacitinib.

Scientific Research Applications

Oclacitinib has been extensively studied for its potential therapeutic applications in various inflammatory and immune-mediated diseases, including atopic dermatitis, psoriasis, and rheumatoid arthritis. In clinical trials, oclacitinib has demonstrated significant efficacy in reducing the severity of symptoms and improving quality of life in patients with these conditions.

properties

Molecular Formula

C14H10ClNO2

Molecular Weight

259.69 g/mol

IUPAC Name

2-(2-chlorophenyl)-5-methoxy-1,3-benzoxazole

InChI

InChI=1S/C14H10ClNO2/c1-17-9-6-7-13-12(8-9)16-14(18-13)10-4-2-3-5-11(10)15/h2-8H,1H3

InChI Key

IJSUCSUYWZTQFL-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3Cl

Canonical SMILES

COC1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3Cl

Origin of Product

United States

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